molecular formula C12H8N6O3S B2995563 2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide CAS No. 1396793-42-2

2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide

Cat. No.: B2995563
CAS No.: 1396793-42-2
M. Wt: 316.3
InChI Key: OPWYUJIXWHKCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C12H8N6O3S and its molecular weight is 316.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Bioactive Heterocycles

Compounds related to 2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide have been synthesized and characterized for their potential anti-inflammatory, antimicrobial, and anticancer activities. The design and synthesis of these compounds involve strategic modifications to enhance their biological efficacy and explore their mechanism of action.

  • Yuvaraj et al. (2014) reported the synthesis of pyrazolothiazoles showing promising anti-inflammatory activity, indicating the potential of these compounds in the development of new anti-inflammatory agents (Yuvaraj et al., 2014).

  • Vicentini et al. (2005) synthesized pyrazole derivatives as photosynthetic electron transport inhibitors, presenting a novel approach to developing herbicides with specific modes of action (Vicentini et al., 2005).

  • Gezginci et al. (1998) explored the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Gezginci, Martin, & Franzblau, 1998).

  • Senthilkumar et al. (2021) evaluated the antibacterial, antifungal, and anticancer activities of a synthesized organic compound containing a pyrazine moiety, underscoring the broad spectrum of biological activities exhibited by these compounds (Senthilkumar, Umarani, & Satheesh, 2021).

Mechanistic Insights and Structural Activity Relationships

Research has also focused on understanding the structural requirements for biological activity, employing molecular modeling studies and structure-activity relationship (SAR) analyses to rationalize the activity of pyrazine derivatives.

  • Palkar et al. (2017) conducted design, synthesis, and QSAR studies of benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents, providing insights into the structural determinants of antibacterial activity (Palkar et al., 2017).

Properties

IUPAC Name

2-(pyrazine-2-carbonylamino)-N-(1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O3S/c19-9(7-5-13-1-2-14-7)17-11-16-8(6-21-11)10(20)18-12-15-3-4-22-12/h1-6H,(H,15,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWYUJIXWHKCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.